

"1-(4-Chlorophenoxy)phenyl)ethanone" IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-(4-Chlorophenoxy)phenyl)ethanone
Cat. No.:	B1363580

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Chlorophenoxy)phenyl)ethanone**

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the chemical compound **1-(4-Chlorophenoxy)phenyl)ethanone**. It is intended for researchers, chemists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This guide delves into the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, analytical characterization, and key applications, grounded in established chemical principles and supported by authoritative data.

Compound Identification and Structure

The nomenclature of a chemical compound is foundational to its study. The name "**1-(4-Chlorophenoxy)phenyl)ethanone**" is the preferred IUPAC name, which precisely describes its molecular architecture.

- "ethanone": Indicates a two-carbon acyl group (acetyl group, $\text{CH}_3\text{C=O}$) attached to a larger moiety.
- "phenyl": The acetyl group is attached to a benzene ring.
- "1(...)": The attachment is at position 1 of the phenyl ring.

- "(4-(4-Chlorophenoxy)...)": At position 4 of this phenyl ring, there is a phenoxy group (-O-C₆H₅). This phenoxy group is itself substituted at its 4th position with a chlorine atom.

This systematic naming leaves no ambiguity about the connectivity of the atoms.

Synonyms and Identifiers

In literature and commercial listings, this compound may be referred to by other names. While the IUPAC name is standard, familiarity with synonyms is crucial for comprehensive literature searches. A closely related, but structurally simpler compound, is 4'-Chloroacetophenone or 1-(4-chlorophenyl)ethanone, which serves as a common building block in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Structure

The structure consists of two phenyl rings linked by an ether oxygen, with a chlorine atom on one ring and an acetyl group on the other, both in the para position.

Caption: Skeletal structure of **1-(4-(4-Chlorophenoxy)phenyl)ethanone**.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification. Data for the parent compound, 4'-Chloroacetophenone (CAS 99-91-2), is often used as a reference point.[\[5\]](#)

Property	Value	Source
IUPAC Name	1-(4-(4-Chlorophenoxy)phenyl)ethanone	-
Molecular Formula	C ₁₄ H ₁₁ ClO ₂	Calculated
Molecular Weight	246.69 g/mol	Calculated
Appearance	White to off-white solid (Expected)	-
Melting Point	Not available; (4'-Chloroacetophenone: 74-76 °C)	[5]
Boiling Point	Not available; (4'-Chloroacetophenone: 237.7 °C)	[5]
Solubility	Expected to be soluble in organic solvents (e.g., DCM, Acetone, Ethyl Acetate) and insoluble in water.	-

Synthesis Protocol: A Mechanistic Approach

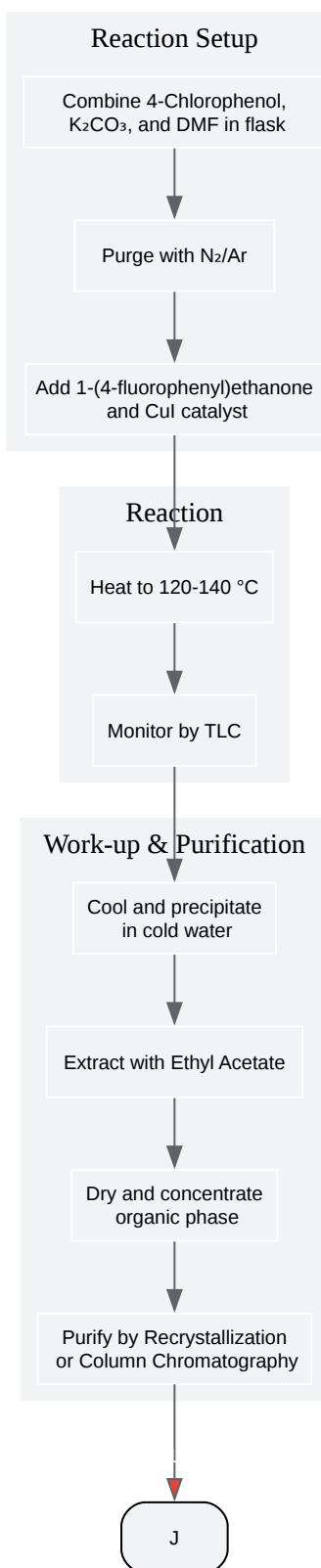
As an intermediate, **1-(4-(4-Chlorophenoxy)phenyl)ethanone** is typically synthesized via nucleophilic aromatic substitution or etherification reactions. A common and reliable method is the Ullmann Condensation or a related copper-catalyzed coupling of a phenol with an aryl halide.

Principle: The Ullmann condensation is a robust method for forming diaryl ethers. It involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the aryl halide in a copper-mediated cycle.

Proposed Experimental Workflow

This protocol describes the synthesis from 4-chlorophenol and 1-(4-fluorophenyl)ethanone, a common variant of the Ullmann reaction where an activated aryl fluoride is used.

Reactants:


- 4-Chlorophenol
- 1-(4-Fluorophenyl)ethanone
- Potassium Carbonate (K_2CO_3) as base
- Copper(I) iodide (CuI) as catalyst (optional, but often improves yield)
- Dimethylformamide (DMF) as solvent

Protocol:

- Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.
- Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) to prevent oxidation, especially if a copper catalyst is used.
- Addition of Reactants: Add 1-(4-fluorophenyl)ethanone (1.1 eq) to the mixture. If using a catalyst, add CuI (0.1 eq).
- Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.
- Extraction: If the product does not precipitate cleanly, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

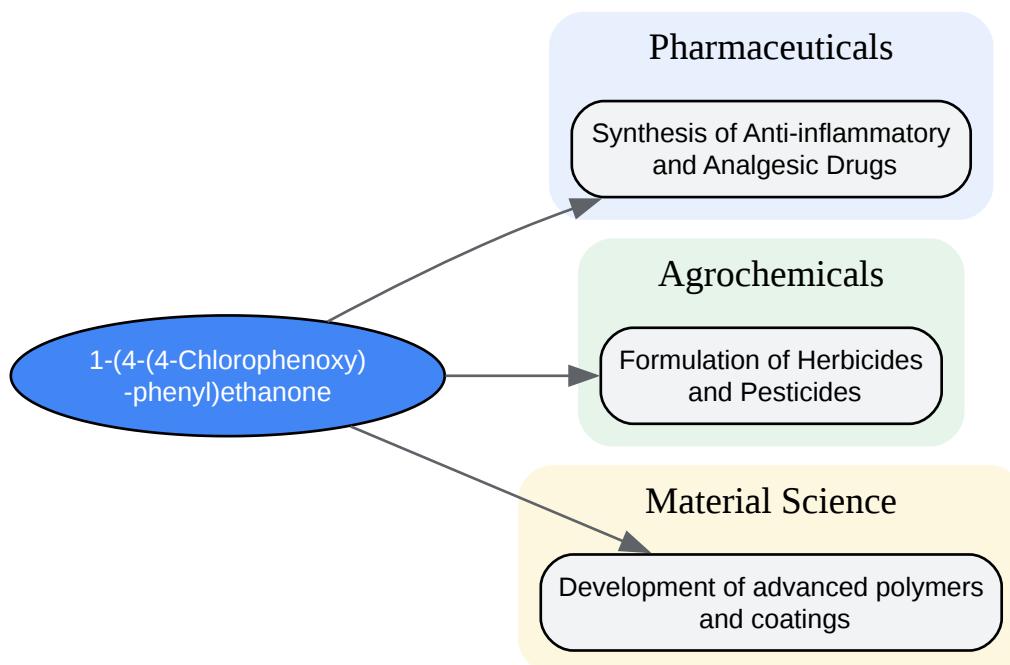
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of the synthesized **1-(4-(4-Chlorophenoxy)phenyl)ethanone**, a suite of analytical techniques is employed. While specific spectra for this exact compound are not readily available in public databases, its structure allows for predictable spectroscopic signatures.


Technique	Expected Results
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two sets of doublets (AA'BB' systems) in the aromatic region (~6.9-8.0 ppm). The protons on the ring with the acetyl group will be further downfield than those on the chlorophenoxy ring.- Methyl Protons: A singlet at ~2.5 ppm corresponding to the three protons of the acetyl group (CH₃).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal in the downfield region (~195-200 ppm) for the ketone C=O.- Aromatic Carbons: Multiple signals in the aromatic region (~115-165 ppm). The carbon attached to the oxygen (C-O) and the carbon attached to the acetyl group will be distinct.- Methyl Carbon: A signal in the upfield region (~25-30 ppm) for the acetyl CH₃.
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ characteristic of an aryl ketone.- C-O-C Stretch: A distinct band around 1240 cm⁻¹ for the aryl ether linkage.- C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.- Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z 246. A characteristic M+2 peak at m/z 248 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom.- Fragmentation: A prominent peak at m/z 231 (loss of CH₃) and a base peak at m/z 43 (CH₃C=O⁺).

This multi-technique approach provides a self-validating system for structural confirmation, ensuring the material synthesized is indeed the target compound of high purity.

Applications in Research and Development

1-(4-(4-Chlorophenoxy)phenyl)ethanone is not typically an end-product but rather a valuable intermediate.[6][7] Its utility stems from the versatile chemical handles it possesses: the ketone, the ether linkage, and the two aromatic rings, which can be further functionalized.

Core Application Areas

[Click to download full resolution via product page](#)

Caption: Primary application areas for the title compound.

- Pharmaceutical Development: This compound serves as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic activity. Its diaryl ether motif is present in many biologically active compounds. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[6]
- Agricultural Chemicals: The chlorophenoxy structure is a well-known toxophore in many herbicides. This compound can be used as a building block to create new pesticides and herbicides with tailored specificities and improved efficacy.[7]
- Material Science: The rigid, aromatic structure can be incorporated into polymers to enhance thermal stability and chemical resistance, making it a candidate for creating advanced, high-

performance materials and coatings.[7]

Safety, Handling, and Toxicology

While specific toxicological data for **1-(4-(4-Chlorophenoxy)phenyl)ethanone** is not widely published, data from structurally related compounds, such as other chlorinated aromatic ketones, provide a strong basis for hazard assessment.[8][9]

Expected Hazards:

- Skin and Eye Irritation: Aromatic ketones can be irritating to the skin and eyes. Prolonged contact may cause dermatitis.[10]
- Sensitization: May cause an allergic skin reaction (skin sensitization).[8][9]
- Aquatic Toxicity: As with many chlorinated aromatic compounds, it is expected to be very toxic to aquatic life with long-lasting effects.[8][9]

Recommended Handling Procedures

Given the expected hazards, strict adherence to safety protocols is mandatory.

- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Body Protection: Wear a lab coat.
- Handling: Avoid generating dust. Keep away from sources of ignition. Wash hands thoroughly after handling.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its likely aquatic toxicity, avoid release to the environment.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloroace-tophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 4. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
- 5. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsric [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. echemi.com [echemi.com]
- 9. 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | C14H10Cl2O2 | CID 677479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. ["1-(4-(4-Chlorophenoxy)phenyl)ethanone" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363580#1-4-4-chlorophenoxy-phenyl-ethanone-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com